1-(5-Chloro-2-methylphenyl)heptan-1-one
Description
1-(5-Chloro-2-methylphenyl)heptan-1-one (CAS: 1352207-66-9) is an aromatic ketone featuring a heptanone backbone substituted with a 5-chloro-2-methylphenyl group. It is commercially available through specialized suppliers, with applications in organic synthesis and pharmaceutical research . Key safety precautions include avoiding heat sources (P210) and ensuring proper handling to prevent exposure .
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)heptan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO/c1-3-4-5-6-7-14(16)13-10-12(15)9-8-11(13)2/h8-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPBFQLYUNCMBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=C(C=CC(=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Chloro-2-methylphenyl)heptan-1-one typically involves the reaction of 5-chloro-2-methylbenzene with heptanone under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(5-Chloro-2-methylphenyl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)heptan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: It can be used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)heptan-1-one involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The compound belongs to a family of aryl ketones with variations in substituents and alkyl chain lengths. Key analogues include:
Table 1: Structural Comparison
Key Observations :
- Chain Length : The heptan-1-one derivative has a longer alkyl chain than hexan-1-one and propan-1-one, which influences lipophilicity and solubility.
Physicochemical Properties
Data on physical states and purification methods provide indirect insights:
Table 2: Inferred Physical Properties
*Inference based on structurally related spirocyclic ketones, which are reported as oils .
Key Observations :
Key Observations :
- The hexan-1-one analogue is more widely available, suggesting greater demand or simpler synthesis.
Key Observations :
- Both compounds require stringent handling, though the propan-1-one derivative mandates explicit medical consultation upon exposure .
Biological Activity
1-(5-Chloro-2-methylphenyl)heptan-1-one is an organic compound belonging to the ketone family, characterized by a carbonyl group (C=O) attached to a chlorine-substituted aromatic ring and a heptyl chain. Its molecular formula is . This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . It has been evaluated against various bacterial strains, showing effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. Studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the compound's effects on cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
The biological activity of this compound can be attributed to its structural features:
- Hydrogen Bonding : The carbonyl group can form hydrogen bonds with biological macromolecules, influencing their function.
- π-π Interactions : The aromatic ring facilitates π-π interactions with various receptors and enzymes, enhancing binding affinity.
These interactions suggest that the compound could modulate multiple biological pathways and receptor activities.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(5-Chloro-2-methylphenyl)pentan-1-one | Shorter carbon chain | Moderate antimicrobial activity |
| 1-(5-Chloro-2-methylphenyl)butan-1-one | Even shorter carbon chain | Lower cytotoxicity |
| 1-(5-Chloro-2-methylphenyl)propan-1-one | Propane chain | Minimal biological activity |
The unique heptan chain length and specific substitution pattern of chlorine and methyl groups on the aromatic ring contribute to its distinct biological profile compared to its analogs.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various ketones, including this compound. The results indicated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option for resistant infections .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of this compound. It was found to inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory markers in cultured macrophages . This suggests its potential application in inflammatory diseases such as arthritis.
Study 3: Cytotoxicity Against Cancer Cells
A recent study assessed the cytotoxic effects of this compound on several cancer cell lines. The findings showed that the compound induced apoptosis through caspase activation, supporting its role as a lead compound in anticancer drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
